2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one
Description
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-18-9-6-7-12-21(18)17-26-16-15-22-23(25(26)27)13-8-14-24(22)28-19(2)20-10-4-3-5-11-20/h3-14,19H,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYKOCLMQBARDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methylbenzylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in more saturated compounds .
Scientific Research Applications
2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Physicochemical Properties
Table 1: Comparative Analysis of Tetrahydroisoquinolinone Derivatives
Research Findings and Gaps
- Activity Data: While the provided evidence lacks explicit biological data for the target compound, structural analogs suggest tetrahydroisoquinolinones are prioritized for central nervous system (CNS) targets or anti-inflammatory applications. The phenylethoxy group’s resemblance to neurotransmitter substrates (e.g., dopamine derivatives) hints at possible CNS activity .
- Comparative Solubility : The target compound’s higher lipophilicity compared to ’s triazole-thio derivative (which includes polar sulfur atoms) may reduce solubility in aqueous media, necessitating formulation adjustments for in vivo studies.
Biological Activity
The compound 2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is a tetrahydroisoquinoline derivative known for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of tetrahydroisoquinolines, which are recognized for their diverse biological properties. The molecular formula is and it features a complex structure that contributes to its pharmacological activity.
Research indicates that tetrahydroisoquinolines can interact with various biological targets, influencing several cellular processes. Key mechanisms include:
- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cell lines by activating intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) production.
- Cell Cycle Regulation : Studies suggest that these compounds can modulate cell cycle phases, particularly affecting the transition from G1 to S phase, which is crucial for cellular proliferation.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds.
Case Studies
- Cytotoxic Effects : In a study involving A2780 ovarian cancer cells, the compound demonstrated significant cytotoxicity with IC50 values ranging from 5.4 to 17.2 μM. The most active enantiomer was shown to significantly affect cell cycle progression and induce mitochondrial membrane depolarization .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's ability to induce oxidative stress was linked to its structural characteristics. The presence of specific functional groups was found to enhance its activity against cancer cell lines .
- Comparative Studies : A comparative analysis with other tetrahydroisoquinoline derivatives indicated that variations in stereochemistry could lead to significant differences in biological activity. For instance, the (R)-enantiomer exhibited markedly higher cytotoxic effects compared to its (S)-counterpart .
Q & A
Basic: What are the key considerations for optimizing the synthetic route of this compound to improve yield and purity?
Answer:
Optimization involves balancing reaction conditions (temperature, solvent choice, pH) and purification methods. Continuous flow synthesis can enhance efficiency by reducing side reactions and improving scalability . Catalysts, such as those used in oxadiazole ring formation, may accelerate key steps, while solvents like dichloromethane or ethanol are selected for solubility and compatibility . Advanced purification techniques, including preparative HPLC or recrystallization, ensure high purity. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify intermediate stability issues .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while IR spectroscopy identifies functional groups like carbonyls or ethers . High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves stereochemical ambiguities. Purity is assessed via HPLC with UV/Vis or MS detection, ensuring >95% purity for biological assays .
Advanced: How can computational tools and machine learning enhance the prediction of reaction pathways?
Answer:
Density Functional Theory (DFT) models predict transition states and intermediate stability, guiding solvent/catalyst selection . Machine learning algorithms trained on reaction databases (e.g., USPTO) identify optimal conditions for challenging steps, such as cyclization or stereoselective synthesis. Tools like Gaussian or Schrödinger Suite simulate electronic effects, while platforms like RDKit automate retrosynthetic planning .
Advanced: What methodologies resolve contradictions in biological activity data across studies?
Answer:
Standardize assay protocols (e.g., fixed cell viability endpoints, consistent cell lines) to minimize variability. Meta-analyses using statistical tools (e.g., R or Python’s SciPy) identify confounding factors like impurity interference . Orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies) validate target engagement. Dose-response curves and Hill coefficients quantify potency discrepancies .
Basic: What critical steps minimize side reactions during the synthesis of tetrahydroisoquinolinone derivatives?
Answer:
Key steps include:
- Intermediate isolation : Purify precursors (e.g., 1,2-dihydroisoquinolines) via column chromatography to remove unreacted reagents .
- Anhydrous conditions : Use molecular sieves or inert atmospheres for moisture-sensitive steps (e.g., Grignard additions) .
- Catalytic control : DMAP accelerates acylation while minimizing racemization .
- Temperature gradients : Gradual heating during cyclization prevents decomposition .
Advanced: How to design experiments evaluating environmental fate and ecotoxicological impacts?
Answer:
Adopt a tiered approach:
Physicochemical profiling : Measure logP, hydrolysis rates, and photostability .
Biotic/abiotic degradation : Use OECD 301/307 guidelines for aerobic/anaerobic soil studies.
Trophic transfer assays : Expose model organisms (e.g., Daphnia magna, zebrafish) to sublethal doses, monitoring bioaccumulation via LC-MS .
Long-term ecosystem modeling : Incorporate data into software like EUSES or RAIDAR to predict regional exposure risks .
Advanced: What strategies elucidate structure-activity relationships (SAR) in neuroprotective applications?
Answer:
- Fragment-based design : Synthesize analogs with modified substituents (e.g., methoxy → halogen) to probe steric/electronic effects .
- Molecular docking : Map interactions with targets (e.g., acetylcholinesterase) using AutoDock Vina.
- Pharmacophore modeling : Identify essential moieties (e.g., tetrahydroisoquinoline core) via MOE or Discovery Studio .
- In vivo validation : Compare pharmacokinetics (Cmax, t½) and blood-brain barrier penetration in rodent models .
Basic: How should reaction conditions be controlled to optimize intermediate stability?
Answer:
- Temperature : Maintain ≤0°C for acid-sensitive intermediates (e.g., enol ethers) .
- Solvent polarity : Use aprotic solvents (THF, DMF) for nucleophilic substitutions to avoid hydrolysis .
- pH control : Buffer aqueous phases to pH 7–8 during extractions to prevent lactam ring opening .
Advanced: How do catalysts influence stereochemical outcomes, and what methods validate this?
Answer:
Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in asymmetric syntheses. Enantiomeric excess (ee) is quantified via chiral HPLC or NMR with chiral shift reagents . X-ray crystallography confirms absolute configuration, while vibrational circular dichroism (VCD) provides complementary stereochemical data .
Advanced: How to structure long-term stability studies under environmental conditions?
Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) .
- Analytical tracking : Monitor decomposition products via LC-MS/MS and quantify parent compound loss over time.
- Ecological simulations : Use microcosm systems to replicate soil/water interfaces and measure half-lives under varying pH/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
